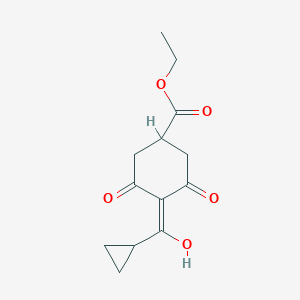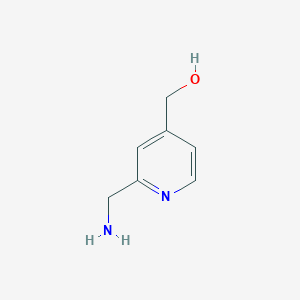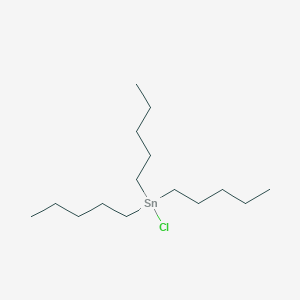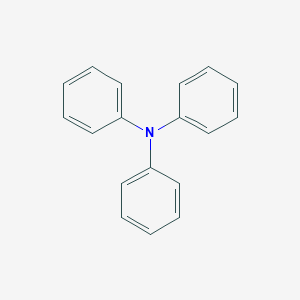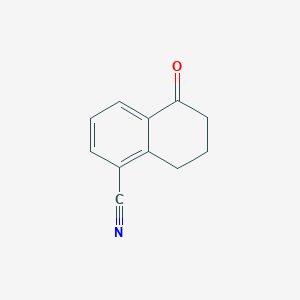
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
概要
説明
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, also known as THN, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a nitrile group and a carbonyl group. THN is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In
科学的研究の応用
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been found to possess antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents.
作用機序
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation, so the inhibition of COX enzymes by 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile could explain its anti-inflammatory and analgesic effects.
生化学的および生理学的効果
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been found to exhibit antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been shown to have a neuroprotective effect, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. However, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has some limitations as well. It is a reactive compound that can be difficult to handle, and its stability can be affected by factors such as temperature and pH.
将来の方向性
There are several potential future directions for research involving 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. One area of interest is the development of new drugs based on 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's anti-inflammatory and analgesic properties. Another area of potential research is the investigation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's mechanism of action and to explore its potential use in the development of new antimicrobial agents.
特性
CAS番号 |
138764-20-2 |
|---|---|
製品名 |
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC名 |
5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1,3,5H,2,4,6H2 |
InChIキー |
VIHLGHRPFVEQBU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
正規SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

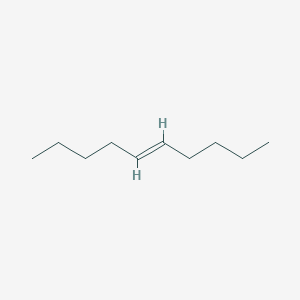
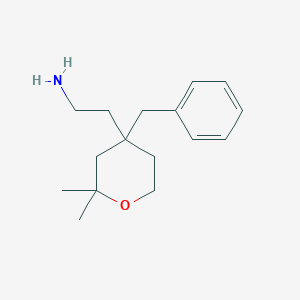
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
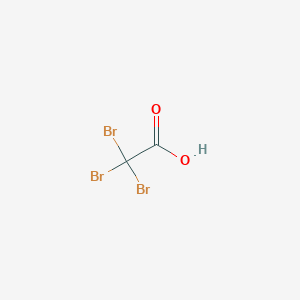
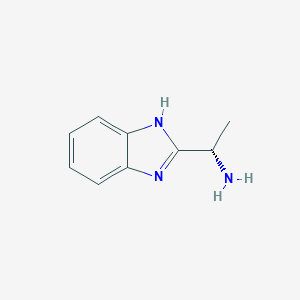
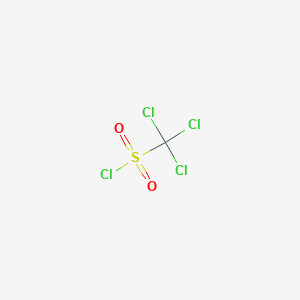
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
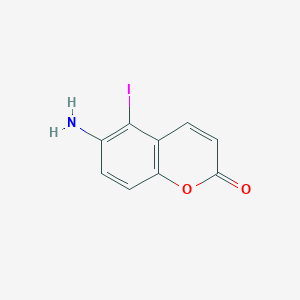
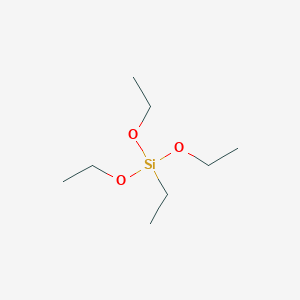
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
